O-2093

描述

O-2093 是一种化学化合物,以其作为花生四烯乙醇胺摄取抑制剂的作用而闻名。花生四烯乙醇胺是一种内源性大麻素神经递质,this compound 通过阻止其再摄取来帮助增加其水平。 这种化合物因其潜在的治疗效果而受到研究,特别是在神经系统疾病的背景下 .

准备方法

O-2093 的合成涉及多个步骤,从中间体的制备开始。主要的合成路线包括在特定条件下使 (5Z,8Z,11Z,14Z)-二十碳四烯酸与 N,N-双(3-氯-4-羟基苄基)胺反应,形成最终产物。 反应条件通常涉及使用有机溶剂和催化剂来促进反应 .

对于工业生产,该过程通过仔细控制反应参数来扩大规模,以确保高产率和纯度。 该化合物通常通过多步工艺合成,每一步都针对效率和成本效益进行优化 .

化学反应分析

O-2093 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

取代: this compound 可以进行取代反应,其中分子中的一个或多个原子被不同的原子或基团取代。

在这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于使用的具体反应条件和试剂 .

科学研究应用

Scientific Research Applications

O-2093 has been investigated across several fields, including chemistry, biology, medicine, and industry.

Chemistry

In chemical research, this compound serves as a tool compound to study the mechanisms of anandamide uptake and its inhibition. Its unique properties allow researchers to explore the dynamics of endocannabinoid signaling pathways.

Biology

Researchers utilize this compound to investigate the role of anandamide in biological processes such as:

- Pain Modulation : Studies have shown that this compound can alleviate pain by enhancing anandamide levels in the synaptic cleft.

- Neuroprotection : The compound is being explored for its potential protective effects on neurons in various neurodegenerative conditions .

Medicine

This compound has potential therapeutic applications in treating neurological disorders due to its ability to modulate endocannabinoid signaling. Notable applications include:

- Multiple Sclerosis (MS) : this compound has demonstrated efficacy in reducing limb spasticity in animal models of MS (CREAE model), suggesting its potential as a therapeutic agent for managing spasticity associated with this condition .

Industry

In pharmaceutical development, this compound is utilized in creating new drugs targeting the endocannabinoid system. Its selectivity for anandamide uptake inhibition makes it a valuable compound for developing treatments aimed at various conditions influenced by endocannabinoid signaling.

Data Table: Comparison with Similar Compounds

| Compound | IC50 (μM) | CB1 Activity | CB2 Activity | TRPV1 Activity | FAAH Activity |

|---|---|---|---|---|---|

| This compound | 17.3 | Low | Low | Low | Low |

| O-2247 | >40 | Low | Low | Low | Low |

| O-2248 | >40 | Low | Low | Low | Low |

| O-3246 | 1.4 | Low | Low | Low | Low |

| O-3262 | TBD | TBD | TBD | TBD | TBD |

Note: TBD indicates that data is currently being evaluated or is not yet available.

Case Study 1: Efficacy in Multiple Sclerosis Models

A study conducted on mice with chronic relapsing experimental allergic encephalomyelitis (CREAE) demonstrated that intravenous administration of this compound significantly inhibited limb spasticity. This finding supports the hypothesis that selective inhibitors of anandamide uptake could serve as effective treatments for spasticity associated with multiple sclerosis .

Case Study 2: Pain Modulation Research

In another study focusing on pain modulation, researchers administered this compound to assess its impact on nociceptive responses in animal models. The results indicated a marked reduction in pain sensitivity, corroborating the compound's role in enhancing anandamide levels and its subsequent analgesic effects .

作用机制

O-2093 通过抑制花生四烯乙醇胺的再摄取而发挥其作用,从而增加其细胞外水平。这种抑制是通过阻断花生四烯乙醇胺转运蛋白实现的,阻止花生四烯乙醇胺被再吸收回细胞。 花生四烯乙醇胺水平的升高增强了其与大麻素受体的相互作用,导致各种生理效应,如止痛和抗炎反应 .

相似化合物的比较

O-2093 在对花生四烯乙醇胺摄取抑制的高选择性方面是独一无二的,在其他大麻素受体(如 CB1 和 CB2)上的活性很小。类似的化合物包括:

- O-2247

- O-2248

- O-3246

- O-3262

这些化合物与 this compound 在结构上相似,但在其特异性活性谱和效力方面有所不同。 This compound 因其强大的花生四烯乙醇胺摄取抑制能力及其在神经系统疾病中的治疗潜力而脱颖而出 .

生物活性

O-2093, also known as a potent inhibitor of anandamide uptake, has garnered attention in the field of pharmacology for its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that illustrate its efficacy and limitations.

Overview of this compound

This compound is characterized by its ability to inhibit the reuptake of anandamide, an endocannabinoid that plays a crucial role in various physiological processes. The compound's chemical structure allows it to interact selectively with membrane transporters responsible for anandamide uptake, making it a subject of interest in cannabinoid research.

The primary mechanism through which this compound exerts its effects is by inhibiting the cellular uptake of anandamide. This inhibition leads to increased levels of anandamide in the synaptic cleft, potentially enhancing endocannabinoid signaling. However, this compound exhibits minimal activity at cannabinoid receptors CB1 and CB2, as well as at the transient receptor potential vanilloid 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH) .

Key Data on Biological Activity

| Parameter | Value |

|---|---|

| IC50 for Anandamide Uptake | 17.3 μM |

| Activity at CB1 Receptor | No significant activity |

| Activity at CB2 Receptor | No significant activity |

| Activity at TRPV1 | No significant activity |

| Activity as FAAH Inhibitor | No significant activity |

Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Research indicated that this compound effectively inhibits anandamide uptake in various cell lines, demonstrating its potential as a tool for studying endocannabinoid signaling pathways .

- In Vivo Studies : In mouse models, this compound was tested for its effects on behavior and physiological responses. Notably, it was evaluated using the "tetrad" tests (which assess analgesia, hypothermia, immobility, and locomotion), revealing that this compound did not produce significant behavioral changes at doses up to 20 mg/kg .

- Comparative Analysis with Analog Compounds : Four structural analogs of this compound were synthesized to enhance its efficacy. These analogs showed varying degrees of potency in inhibiting anandamide uptake but also demonstrated low affinity for cannabinoid receptors .

Case Study 1: Efficacy in Experimental Models

In a study involving chronic relapsing experimental allergic encephalomyelitis (CREAE) mice—a model for multiple sclerosis—this compound was assessed for its impact on spasticity. While it did not exhibit cannabimimetic side effects, its efficacy in reducing spasticity was limited compared to other compounds designed for this purpose .

Case Study 2: Behavioral Impact Assessment

In behavioral assessments using the tetrad tests, this compound showed no significant alterations in pain response or locomotion compared to control groups. This highlights the compound's specificity and suggests that while it may increase anandamide levels, it does not mimic the broader effects typically associated with cannabinoid receptor activation .

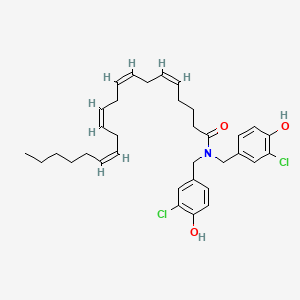

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJQDZXKLCOTGV-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of O-2093?

A1: this compound acts primarily as an inhibitor of anandamide uptake. [, , ] Anandamide is an endocannabinoid, a naturally occurring signaling molecule that activates cannabinoid receptors in the brain and body. By blocking anandamide uptake, this compound increases the levels of this endocannabinoid in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.

Q2: Does this compound interact with cannabinoid receptors directly?

A2: While this compound enhances the effects of anandamide, a cannabinoid receptor agonist, studies indicate that it does not directly activate cannabinoid receptors itself. [] This suggests that its effects are primarily mediated through increasing the availability of endogenous anandamide.

Q3: What structural modifications of this compound have been explored and what are their implications on its activity?

A3: Researchers have investigated the structure-activity relationship of this compound by creating and testing various analogs. These modifications included N-methylation, replacing the amide group with urea or thiourea, and altering the vanillyl group. [] Interestingly, some analogs retained activity on targets like the vanilloid receptor TRPV1 and the anandamide membrane transporter (AMT), while others showed increased potency in inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. [] These findings highlight the possibility of fine-tuning the pharmacological profile of this compound through structural modifications for potential therapeutic applications.

Q4: What are the implications of this compound's interaction with TRPV1 receptors?

A4: Although this compound was initially designed as a hybrid molecule incorporating structural features of both anandamide and capsaicin (a TRPV1 agonist), research suggests that its cannabimimetic effects might not solely rely on TRPV1 activation. [] While some analogs with high affinity for TRPV1 induced a response in the mouse "tetrad" (a set of behavioral tests for cannabimimetic activity), the most potent compound in this regard did not activate TRPV1. [] This suggests the involvement of other, potentially unidentified, receptors in mediating this compound's effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。